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REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+]>O1CCCC1.O>[Br:1][C:2]1[N:3]=[CH:4][C:5]([CH2:6][OH:7])=[CH:9][CH:10]=1 |f:3.4|
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|
Name
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|
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Quantity
|
65.7 g
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Type
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reactant
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|
Smiles
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BrC1=NC=C(C(=O)O)C=C1
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|
Name
|
|
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Quantity
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54 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
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Quantity
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32.6 mL
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Type
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reactant
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Smiles
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ClC(=O)OCC
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Name
|
|
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Quantity
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1600 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
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Quantity
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211 mL
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Type
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reactant
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Smiles
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[BH4-].[Na+]
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Name
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|
|
Quantity
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800 mL
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Type
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solvent
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Smiles
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O
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Type
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CUSTOM
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Details
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while stirring on ice
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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|
Details
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were added
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Type
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STIRRING
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|
Details
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The mixture was stirred for 20 minutes
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|
Duration
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20 min
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Type
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TEMPERATURE
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Details
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while cooling on ice
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Type
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CUSTOM
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|
Details
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the white crystals which precipitated upon filtration
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Type
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CUSTOM
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|
Details
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were removed
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Type
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WASH
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|
Details
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washed with tetrahydrofuran
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Type
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STIRRING
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|
Details
|
The filtrate was stirred
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|
Type
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TEMPERATURE
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|
Details
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while cooling on ice
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Type
|
STIRRING
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|
Details
|
After continued stirring for 1 hour and 20 minutes
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|
Duration
|
20 min
|
|
Type
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ADDITION
|
|
Details
|
was added
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|
Type
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EXTRACTION
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|
Details
|
extraction
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|
Type
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WASH
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|
Details
|
after washing the combined organic layers with brine (300 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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drying over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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|
Name
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|
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Type
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product
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Smiles
|
BrC1=CC=C(C=N1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45.5 g | |
| YIELD: PERCENTYIELD | 74.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |